molecular formula C29H36N2O6S B2872935 JTV 519 fumarate

JTV 519 fumarate

Cat. No. B2872935
M. Wt: 540.7 g/mol
InChI Key: ISLOBKLDZGDFTB-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

JTV 519 fumarate has a wide range of scientific research applications, including:

Mechanism of Action

JTV 519 fumarate exerts its effects by stabilizing the ryanodine receptor type 2 in a closed conformation. This decreases the open probability of the receptor during diastole, inhibiting calcium leak into the cell’s cytosol. By decreasing intracellular calcium leak, it prevents calcium sparks and increases in resting membrane potential, which can lead to spontaneous depolarization and cardiac arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JTV 519 fumarate involves multiple steps, starting with the preparation of the core benzothiazepine structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: JTV 519 fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness of JTV 519 fumarate: this compound is unique in its specific action on the ryanodine receptor type 2, providing targeted antiarrhythmic and cardioprotective effects. Unlike other calcium channel blockers, it stabilizes the receptor in a closed conformation, preventing calcium leak and associated cardiac issues .

properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2S.C4H4O4/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;5-3(6)1-2-4(7)8/h2-8,18,21H,9-17,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLOBKLDZGDFTB-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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